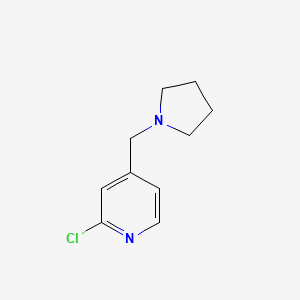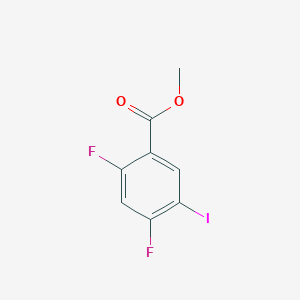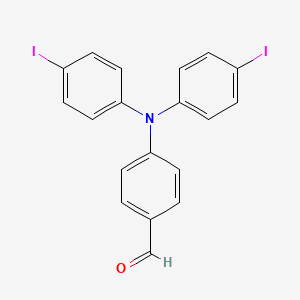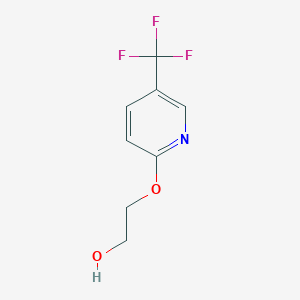
2-(5-三氟甲基吡啶-2-氧基)-乙醇
描述
科学研究应用
聚合物化学中的保护基团
Elladiou和Patrickios(2012年)讨论了2-(吡啶-2-基)乙醇作为甲基丙烯酸(MAA)的有效保护基团的应用,展示了它在聚合物化学中的潜力。受保护的MAA可以在碱性条件下或热力学条件下选择性地去除,为聚合物合成和修饰提供了宝贵的见解(Elladiou & Patrickios, 2012)。
有机合成和结构表征
Montoya等人(2007年)探讨了2-羟乙基肼与三氟甲基-β-二酮的反应,导致新化合物的结构表征。这项研究突出了2-(5-三氟甲基吡啶-2-氧基)-乙醇在合成和表征新有机分子中的作用,为未来化学研究奠定了基础(Montoya et al., 2007)。
抗氧化和抗微生物活性
Bonacorso等人(2015年)合成了一系列新化合物,包括2-(5-三氟甲基-1H-吡唑-1-基)-5-(5-三卤甲基-1H-吡唑-1-基-1-羰基)吡啶,展示了它们有前景的抗氧化和抗微生物活性。这表明了2-(5-三氟甲基吡啶-2-氧基)-乙醇衍生物在开发新的治疗剂方面的潜在生物医药应用(Bonacorso et al., 2015)。
金属配合物合成和配位化学
Montoya等人(2007年)还详细介绍了含有N-烷基-3-吡啶-5-三氟甲基吡唑配体的Pd(II)配合物的合成和结构分析。这项工作说明了2-(5-三氟甲基吡啶-2-氧基)-乙醇衍生物在金属有机配合物形成中的实用性,有助于推动配位化学和材料科学的进展(Montoya et al., 2007)。
作用机制
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Structurally similar compounds have shown excellent fungicidal activity .
Action Environment
The development of organic compounds containing fluorine has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
生化分析
Biochemical Properties
2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, thereby modulating their activity .
Cellular Effects
The effects of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can alter gene expression profiles by interacting with transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the trifluoromethyl group of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol enhances its binding affinity to certain enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can lead to toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can lead to changes in the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism . The subcellular localization of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can therefore have significant implications for its biochemical and cellular effects .
属性
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLBTSHMMBZPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




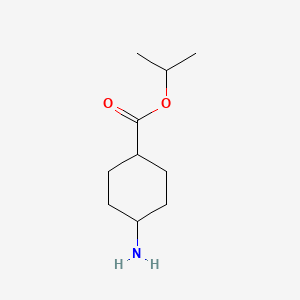
![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)
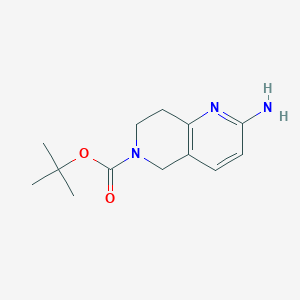
![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)
![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)
